N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide
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Overview
Description
N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It has been suggested that similar thiazole derivatives have showndopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood, reward, and cognition in the human brain.
Mode of Action
Based on the reported activities of similar thiazole derivatives, it can be inferred that the compound might interact with its targets (d2 and 5-ht2 receptors) and block their activity . This blockage can result in changes in neurotransmitter levels and neuronal signaling, potentially leading to the observed biological effects.
Biochemical Pathways
Given its potential interaction with d2 and 5-ht2 receptors, it may influence thedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.
Result of Action
Based on the reported activities of similar thiazole derivatives, it can be inferred that the compound might lead to changes in neurotransmitter levels and neuronal signaling due to its potential interaction with d2 and 5-ht2 receptors .
Preparation Methods
The synthesis of N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide typically involves the reaction of 4-phenacyl-1,3-thiazole with acetic anhydride under specific conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide has several scientific research applications:
Comparison with Similar Compounds
N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent used in the treatment of certain types of leukemia.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-(4-phenacyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)14-13-15-11(8-18-13)7-12(17)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJJQHRXALWIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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